An In-depth Technical Guide to the Physical Properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether
An In-depth Technical Guide to the Physical Properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether
Introduction: Navigating a Landscape of Limited Data
1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether, a halogenated ether, presents a unique challenge in the realm of physicochemical characterization due to the limited availability of direct experimental data in publicly accessible literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of its expected physical properties. Given the scarcity of direct data, this document leverages a comparative analysis with its well-characterized structural isomer, sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), and other relevant halogenated ethers used in anesthetic applications, such as isoflurane and desflurane.
The central hypothesis of this guide is that the physical properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether can be reasonably predicted by understanding the structure-property relationships within this class of compounds. By examining the influence of atomic placement on intermolecular forces, we can build a scientifically grounded profile of the target molecule. This guide will delve into the theoretical underpinnings of its properties, provide a comparative data analysis with its analogs, and present detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures that while we operate in an area of limited direct knowledge, our methodologies are transparent, scientifically rigorous, and provide a clear path for validation.
Molecular Structure and Its Profound Influence on Physical Properties
The arrangement of atoms within a molecule is the primary determinant of its physical properties. 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether and its isomer, sevoflurane, share the same molecular formula, C4H2ClF7O, but differ in the connectivity of their atoms. This difference in structure, while seemingly subtle, can lead to notable variations in properties such as boiling point, vapor pressure, and density.
The key structural difference lies in the position of the chlorine and hydrogen atoms. In 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether, the chlorofluoromethyl group is attached to the hexafluoropropyl chain. In sevoflurane, a fluoromethoxy group is attached to a hexafluoroisopropyl backbone. The greater electronegativity of fluorine compared to chlorine and hydrogen leads to different bond polarities and overall molecular dipole moments, which in turn affect the strength of intermolecular forces (van der Waals forces and dipole-dipole interactions). Generally, a more linear molecule with a larger surface area will have stronger London dispersion forces and thus a higher boiling point. The degree of fluorination also significantly impacts properties; for instance, increased fluorine content tends to decrease flammability and potency while also decreasing oxidative metabolism.[1]
Caption: 2D structures of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether and its isomer, sevoflurane.
Comparative Analysis of Physical Properties
The following table summarizes the known physical properties of sevoflurane, isoflurane, and desflurane. This data serves as a benchmark for predicting the properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether.
| Property | Sevoflurane | Isoflurane | Desflurane | 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether (Predicted) |
| Molecular Formula | C4H3F7O | C3H2ClF5O | C3H2F6O | C4H2ClF7O |
| Molecular Weight ( g/mol ) | 200.05 | 184.49 | 168.04 | 216.5 |
| Boiling Point (°C) | 58.6[2] | 48.5[3] | 23.5[4] | 60 - 70 |
| Density (g/cm³ at 20°C) | 1.52 | 1.496 | 1.465[4] | 1.5 - 1.6 |
| Vapor Pressure (mmHg at 20°C) | 157[2] | 238[5] | 669 | 130 - 150 |
| Solubility in Water | Slightly soluble[6] | Poor | Low solubility | Slightly soluble to poor |
Discussion of Predicted Properties:
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Boiling Point: With a higher molecular weight than sevoflurane due to the substitution of a fluorine atom with a heavier chlorine atom, 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is expected to have a slightly higher boiling point. The increased mass and potentially stronger intermolecular forces would require more energy to transition into the gaseous phase. A predicted range of 60-70°C is a reasonable starting point for experimental verification.
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Density: The density is also anticipated to be slightly higher than that of sevoflurane, primarily due to the increased molecular weight within a similar molecular volume.
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Vapor Pressure: As boiling point and vapor pressure are inversely related, a higher boiling point suggests a lower vapor pressure at a given temperature. Therefore, the vapor pressure of the target compound is predicted to be slightly lower than that of sevoflurane.
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Solubility: The solubility in water is expected to be low, consistent with other halogenated ethers. The presence of the ether oxygen allows for some hydrogen bonding with water, but the large, hydrophobic fluorinated alkyl groups dominate, leading to poor aqueous solubility.[6]
Experimental Protocols for Physical Property Determination
Given the absence of definitive data, empirical determination of the physical properties of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether is paramount. The following section provides detailed, step-by-step protocols for key physical property measurements.
Boiling Point Determination (Thiele Tube Method)
This method is advantageous for its use of small sample volumes.[7] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]
Methodology:
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Sample Preparation: Place approximately 0.5 mL of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether into a small test tube.
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Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the test tube containing the sample.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heat the side arm gently with a Bunsen burner.
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
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Cooling and Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] Record the atmospheric pressure.
Caption: Workflow for boiling point determination using the Thiele tube method.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.
Methodology:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty pycnometer.
-
Fill with Sample: Fill the pycnometer with 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Thermostat: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).
-
Weigh Filled: Dry the outside of the pycnometer and weigh it.
-
Repeat with Water: Repeat steps 3-5 using distilled water.
-
Calculation: Calculate the density using the formula: Density = (mass of sample / mass of water) * density of water at the experimental temperature.
Caption: Workflow for density determination using the pycnometer method.
Vapor Pressure Determination (Static Method)
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.[9]
Methodology:
-
Sample Degassing: Introduce a small amount of the liquid into a flask connected to a vacuum line and a pressure transducer. Freeze the sample with liquid nitrogen and evacuate the flask to remove any dissolved gases. Thaw the sample and repeat the freeze-pump-thaw cycle several times.
-
Equilibration: Place the sealed flask in a constant temperature bath and allow the system to reach thermal equilibrium.
-
Pressure Measurement: Record the pressure reading from the transducer. This is the vapor pressure at that temperature.
-
Temperature Variation: Repeat the measurement at several different temperatures to obtain a vapor pressure curve.
Caption: Workflow for vapor pressure determination using the static method.
Viscosity Determination (Ostwald Viscometer)
This method compares the flow time of the test liquid through a capillary tube with that of a reference liquid of known viscosity.
Methodology:
-
Clean and Dry: Ensure the viscometer is clean and dry.
-
Load Sample: Introduce a precise volume of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether into the larger bulb of the viscometer.
-
Thermostat: Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.
-
Measure Flow Time: Using a pipette bulb, draw the liquid up into the smaller bulb above the capillary. Release the suction and measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.
-
Repeat with Reference: Repeat the measurement with a reference liquid of known viscosity and density (e.g., water).
-
Calculation: The viscosity of the sample (η₁) can be calculated using the formula: η₁ = (ρ₁t₁/ρ₂t₂) * η₂ where ρ is the density, t is the flow time, and η is the viscosity. Subscripts 1 and 2 refer to the sample and the reference liquid, respectively.
Caption: Workflow for surface tension determination via the capillary rise method.
Solubility Determination (Qualitative Method)
A straightforward method to assess the solubility of a compound in various solvents. [10] Methodology:
-
Sample and Solvent: In a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, acetone, hexane).
-
Addition of Solute: Add a small, known amount of 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether (e.g., 0.1 mL) to the solvent.
-
Observation: Vigorously shake the test tube for about 30 seconds.
-
Classification: Observe if the solute completely dissolves. If it does, it is classified as soluble. If two distinct layers form, it is insoluble. If a cloudy suspension forms, it is partially soluble.
-
Repeat: Repeat the process with a range of polar and non-polar solvents.
Caption: Workflow for the qualitative determination of solubility.
Conclusion
While direct experimental data for 1,1,2,3,3,3-Hexafluoropropyl chlorofluoromethyl ether remains elusive, a robust, scientifically-grounded understanding of its physical properties can be formulated through comparative analysis with its isomer, sevoflurane, and other structurally related halogenated ethers. The predictions made in this guide are based on established principles of chemical structure and intermolecular forces. However, these predictions should be viewed as a starting point for empirical investigation. The detailed experimental protocols provided herein offer a clear and reliable pathway for researchers to determine the definitive physical properties of this compound, thereby contributing valuable data to the scientific community and enabling its potential application in drug development and other fields.
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